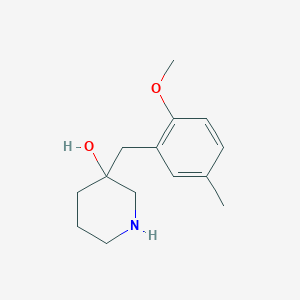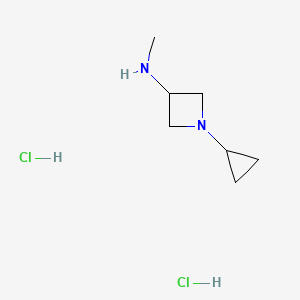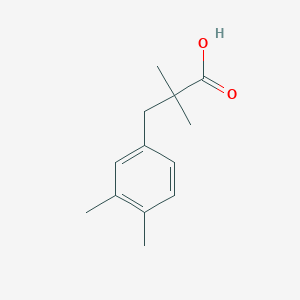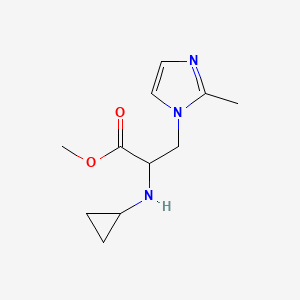
3-(2-Methoxy-5-methylbenzyl)piperidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxy-5-methylbenzyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom This specific compound features a piperidine ring substituted with a 2-methoxy-5-methylbenzyl group and a hydroxyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-5-methylbenzyl)piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methylbenzyl chloride and piperidine.
Nucleophilic Substitution: The 2-methoxy-5-methylbenzyl chloride undergoes nucleophilic substitution with piperidine to form the intermediate 3-(2-Methoxy-5-methylbenzyl)piperidine.
Hydroxylation: The intermediate is then subjected to hydroxylation at the third position of the piperidine ring, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and specific reagents may be employed to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
3-(2-Methoxy-5-methylbenzyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the benzyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of 3-(2-Methoxy-5-methylbenzyl)piperidin-3-one.
Reduction: Formation of 3-(2-Methylbenzyl)piperidin-3-ol.
Substitution: Formation of various substituted piperidines depending on the reagents used.
科学研究应用
3-(2-Methoxy-5-methylbenzyl)piperidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the effects of piperidine derivatives on biological systems.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
3-(2-Methoxybenzyl)piperidin-3-ol: Lacks the methyl group on the benzyl ring.
3-(2-Methylbenzyl)piperidin-3-ol: Lacks the methoxy group on the benzyl ring.
3-(2-Hydroxy-5-methylbenzyl)piperidin-3-ol: Has a hydroxyl group instead of a methoxy group.
Uniqueness
3-(2-Methoxy-5-methylbenzyl)piperidin-3-ol is unique due to the presence of both methoxy and methyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar piperidine derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC 名称 |
3-[(2-methoxy-5-methylphenyl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C14H21NO2/c1-11-4-5-13(17-2)12(8-11)9-14(16)6-3-7-15-10-14/h4-5,8,15-16H,3,6-7,9-10H2,1-2H3 |
InChI 键 |
KHLDVTWMXATAHM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OC)CC2(CCCNC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluorophenyl)cyclobutane-1-carboxylicacid](/img/structure/B13545729.png)




![10,10-Difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacidhydrochloride](/img/structure/B13545796.png)
![2-(3,5-dichloropyridin-4-yl)-1-[(1S)-1-methyl-2,3-dihydro-1H-isoindol-2-yl]ethan-1-one](/img/structure/B13545797.png)
